Cephalosporin C Zinc Salt Cephalosporin C Zinc Salt Cephalosporin C is a cephalosporin antibiotic carrying a 3-acetoxymethyl substituent and a 6-oxo-N(6)-L-lysino group at position 7. It has a role as a fungal metabolite. It is functionally related to a cephalosporanic acid. It is a conjugate acid of a cephalosporin C(1-).
cephalosporin C is a natural product found in Sarocladium strictum, Acremonium, and Streptomyces clavuligerus with data available.
Brand Name: Vulcanchem
CAS No.: 59143-60-1
VCID: VC0123411
InChI: InChI=1S/C16H21N3O8S.Zn/c1-7(20)27-5-8-6-28-14-11(13(22)19(14)12(8)16(25)26)18-10(21)4-2-3-9(17)15(23)24;/h9,11,14H,2-6,17H2,1H3,(H,18,21)(H,23,24)(H,25,26);
SMILES: CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)[O-])N)SC1)C(=O)[O-].[Zn+2]
Molecular Formula: C16H21N3O8SZn
Molecular Weight: 480.8 g/mol

Cephalosporin C Zinc Salt

CAS No.: 59143-60-1

Cat. No.: VC0123411

Molecular Formula: C16H21N3O8SZn

Molecular Weight: 480.8 g/mol

* For research use only. Not for human or veterinary use.

Cephalosporin C Zinc Salt - 59143-60-1

Specification

Description Cephalosporin C is a cephalosporin antibiotic carrying a 3-acetoxymethyl substituent and a 6-oxo-N(6)-L-lysino group at position 7. It has a role as a fungal metabolite. It is functionally related to a cephalosporanic acid. It is a conjugate acid of a cephalosporin C(1-).
cephalosporin C is a natural product found in Sarocladium strictum, Acremonium, and Streptomyces clavuligerus with data available.
CAS No. 59143-60-1
Molecular Formula C16H21N3O8SZn
Molecular Weight 480.8 g/mol
IUPAC Name 3-(acetyloxymethyl)-7-[(5-amino-5-carboxypentanoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;zinc
Standard InChI InChI=1S/C16H21N3O8S.Zn/c1-7(20)27-5-8-6-28-14-11(13(22)19(14)12(8)16(25)26)18-10(21)4-2-3-9(17)15(23)24;/h9,11,14H,2-6,17H2,1H3,(H,18,21)(H,23,24)(H,25,26);
Standard InChI Key MGNGNKZZUPFEAN-UHFFFAOYSA-N
Isomeric SMILES CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCC[C@H](C(=O)O)N)SC1)C(=O)O.[Zn]
SMILES CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)[O-])N)SC1)C(=O)[O-].[Zn+2]
Canonical SMILES CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O.[Zn]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator